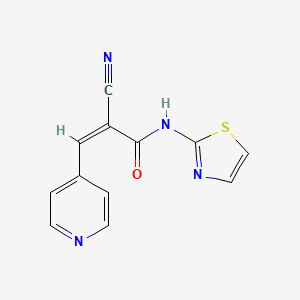

(Z)-2-Cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

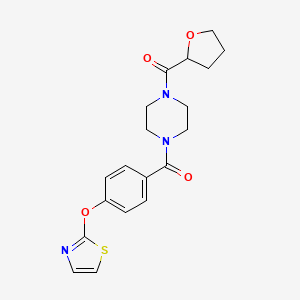

Compounds with structures similar to “(Z)-2-Cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide” often belong to a class of organic compounds known as thiazoles . Thiazoles are aromatic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . They are used in the synthesis of various pharmaceuticals and exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes that include reactions such as benzoylation, Fries rearrangement, and hydrogenation . The overall yield of these synthesis methods can vary .Molecular Structure Analysis

The molecular structure of similar compounds often includes a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their specific structure . These properties can include melting point, boiling point, density, and solubility .Scientific Research Applications

Antimicrobial and Antitumor Applications

Pyridine thiazole derivatives have been synthesized and their Zn(II) complexes prepared, showing significant in vitro antimicrobial and antitumor activities. These studies highlight the potential of pyridine thiazole compounds in developing bioactive materials with novel properties, including antimicrobial and antitumor applications. The metal complexes of these derivatives were found to be more active than the free ligands, indicating the added value of metal coordination in biological activities (Zou Xun-Zhong et al., 2020).

Synthesis of Heterocyclic Assemblies

Research has demonstrated that 2-(1,3-thiazolidin-2-ylidene)acetamides can act as 2-enamides in cyclocondensation reactions, leading to the formation of new heterocyclic assemblies. These findings open avenues for the creation of novel heterocyclic compounds with potential applications in various fields of chemistry and pharmacology (K. Obydennov et al., 2017).

Environmental Applications

A novel magnetic nanoadsorbent synthesized from thiazole derivatives has shown high efficacy in the removal of Zn2+ and Cd2+ ions from industrial wastes. This research suggests that thiazole-based compounds can play a significant role in environmental protection and remediation strategies, highlighting the versatility of these compounds beyond their biological applications (Kiomars Zargoosh et al., 2015).

Antimicrobial Dye Synthesis

The development of novel antimicrobial dyes based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems showcases another innovative use of related chemical frameworks. These dyes and their precursors exhibit significant antimicrobial activity, suggesting potential applications in textile finishing and dyeing industries with added antimicrobial properties (H. Shams et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(Z)-2-cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4OS/c13-8-10(7-9-1-3-14-4-2-9)11(17)16-12-15-5-6-18-12/h1-7H,(H,15,16,17)/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBDSPOQZYHVNB-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=C(C#N)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=C(/C#N)\C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2839794.png)

![2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide](/img/structure/B2839801.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2839810.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2839816.png)